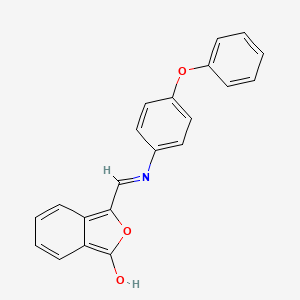
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders and as a diagnostic tool for cancer.
Mecanismo De Acción
The mechanism of action of (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is not fully understood. However, studies have shown that the compound exerts its effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes and reduce the production of inflammatory mediators.
Biochemical and Physiological Effects:
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one in lab experiments is its versatility. The compound can be used in various assays to study its effects on different cell types and signaling pathways. However, one of the limitations of using (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Further studies are needed to understand the compound's mechanism of action and optimize its efficacy and safety. Additionally, research is needed to develop new methods for synthesizing (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one and improving its solubility in water to enhance its bioavailability.
In conclusion, (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one is a synthetic compound that has shown promising results in various scientific research applications. Its potential use as a therapeutic agent for various diseases and its neuroprotective effects make it an area of interest for future research. Further studies are needed to optimize its efficacy and safety and develop new methods for synthesizing and improving its solubility in water.
Métodos De Síntesis
The synthesis of (Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one involves the reaction between 4-phenoxyaniline and isobenzofuran-1(3H)-one in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of the product depends on the reaction parameters.
Propiedades
IUPAC Name |
3-[(4-phenoxyphenyl)iminomethyl]-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQMKLTNUZPHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-Phenoxyphenylamino)methylene)isobenzofuran-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
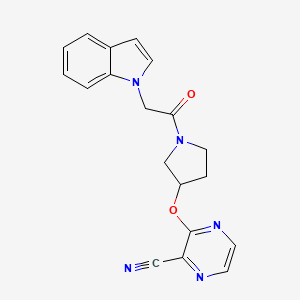
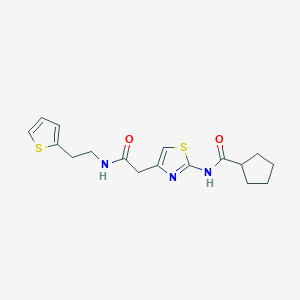
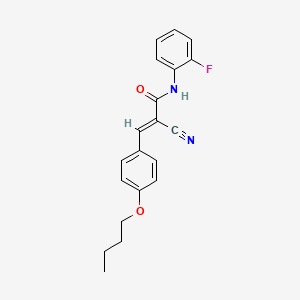
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)
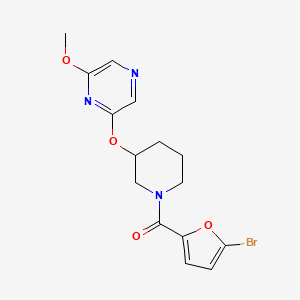

![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)
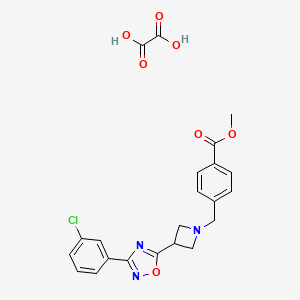

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)
![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)